3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propanoic acid
Overview
Description
The compound “3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propanoic acid” is an organic compound containing a pyrazole ring and a carboxylic acid group . Pyrazole is a heterocyclic compound, and the presence of the carboxylic acid group suggests that this compound may have acidic properties .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, in general, pyrazole compounds can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . The carboxylic acid group could potentially be introduced through further functional group transformations .Molecular Structure Analysis
The molecular structure of this compound would likely feature a five-membered pyrazole ring attached to a butan-2-yl group at one position, and a propanoic acid group at the 3-position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the carboxylic acid group. The carboxylic acid could potentially undergo reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group could result in the compound having acidic properties .Safety and Hazards
properties
IUPAC Name |
3-(1-butan-2-ylpyrazol-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-8(2)12-7-9(6-11-12)4-5-10(13)14/h6-8H,3-5H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJOPSZXJORXMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C=N1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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